![molecular formula C8H8ClN3 B3011443 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1062517-17-2](/img/structure/B3011443.png)
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . It is also a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The compound is synthesized using a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesis involves the design of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI code for the compound is 1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) .Chemical Reactions Analysis
The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 155.59 . The compound is stored in a dark place, in an inert atmosphere, at 2-8C .Applications De Recherche Scientifique
- Ribociclib and palbociclib, two selective CDK4/6 inhibitors used in treating estrogen receptor-positive (ER+) breast cancer, contain active fragments resembling pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, respectively .
- Researchers have designed and synthesized novel pyrrolo[2,3-d]pyrimidine derivatives with significant antiproliferative effects against both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. These derivatives exhibit higher anticancer activity against triple-negative breast cancer cells than ribociclib .
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a chlorinated derivative, is employed in the preparation of compounds with antibacterial and antitumor properties .
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile pharmaceutical intermediate due to its unique structure. It plays a crucial role in synthesizing various pharmaceutical compounds, particularly kinase inhibitors used in treating diverse diseases, including cancer .
- ATR kinase is essential for replicating cells responding to single-strand breaks in DNA. Researchers have designed and evaluated fused pyrimidine derivatives as ATR inhibitors, potentially impacting cancer therapy .
- Researchers have employed microwave techniques to synthesize newly designed pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. This approach offers a robust method for preparing such derivatives .
Breast Cancer Treatment
Antibacterial and Antitumor Activities
Pharmaceutical Intermediates
ATR Kinase Inhibition
Microwave-Assisted Synthesis
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the regulation of DNA supercoiling, which is crucial for DNA replication and transcription. RNA polymerase is responsible for the synthesis of RNA from a DNA template, a process known as transcription .
Mode of Action
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine interacts with its targets by binding to them. It binds to DNA gyrase, preventing it from breaking down bacterial DNA .
Biochemical Pathways
The compound’s interaction with DNA gyrase and RNA polymerase affects the DNA replication and transcription pathways, respectively. By inhibiting DNA gyrase, the compound prevents the breakdown of bacterial DNA .
Result of Action
The binding of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine to DNA gyrase and RNA polymerase results in the inhibition of these enzymes. This leads to the prevention of bacterial DNA breakdown and potentially affects RNA synthesis . The compound also has antimycobacterial activity .
Action Environment
Like many other compounds, its solubility and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Orientations Futures
The compound has shown promising results in vitro against several human cancer cell lines . Future research could focus on further exploring its potential as a therapeutic agent in various diseases, particularly in cancer treatment. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-5(2)12-7-6(4)10-3-11-8(7)9/h3,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYSWHUWIKWEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1N=CN=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
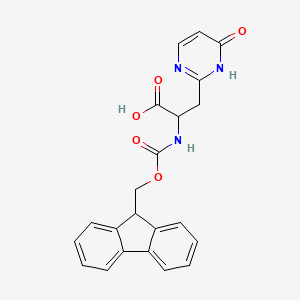
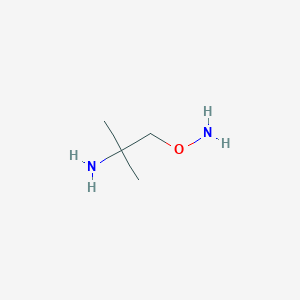
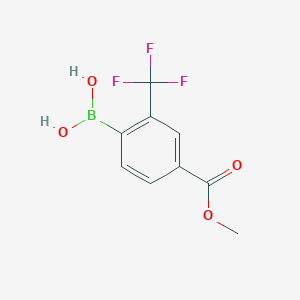
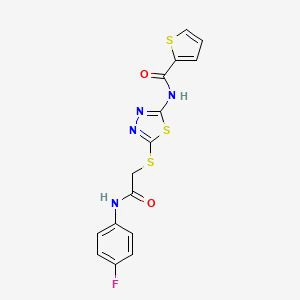
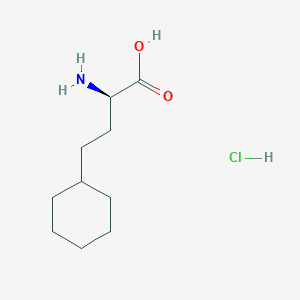
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)
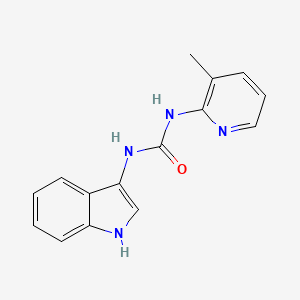


![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)
![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)